4,4'-Azanediylbis(butan-1-ol)
Overview
Description
4,4'-Azanediylbis(butan-1-ol), also known as N,N-Bis(4-hydroxybutyl)amine, is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . It is a colorless to pale yellow liquid with a characteristic odor similar to alcohols and amines . This compound is soluble in water and various organic solvents, making it versatile for different applications .
Scientific Research Applications
4,4'-Azanediylbis(butan-1-ol) has several scientific research applications:
Preparation Methods
4,4'-Azanediylbis(butan-1-ol) can be synthesized through the ester exchange reaction between hexanediol and butylamine . The process involves heating hexanediol and butylamine, removing the water produced, and further purifying the product through distillation . This method is commonly used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
4,4'-Azanediylbis(butan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products depend on the type of reaction.
Mechanism of Action
The mechanism of action of 4,4'-Azanediylbis(butan-1-ol) involves its interaction with molecular targets through its hydroxyl and amino groups. These functional groups enable the compound to participate in hydrogen bonding and other interactions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4'-Azanediylbis(butan-1-ol) can be compared with similar compounds such as:
4,4’-Iminodi(1-butanol): Similar in structure but with different reactivity and applications.
N,N-Bis(4-hydroxybutyl)amine: Another name for the same compound, highlighting its dual hydroxyl groups.
4,4’-Azanediylbis(butan-1-ol): A compound with similar functional groups but different molecular arrangement.
The uniqueness of 4,4'-Azanediylbis(butan-1-ol) lies in its specific combination of hydroxyl and amino groups, making it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
4-(4-hydroxybutylamino)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c10-7-3-1-5-9-6-2-4-8-11/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGIHCSSXPBYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CNCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229663 | |
Record name | 1-Butanol, 4,4'-iminobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79448-06-9 | |
Record name | 1-Butanol, 4,4'-iminobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079448069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 4,4'-iminobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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